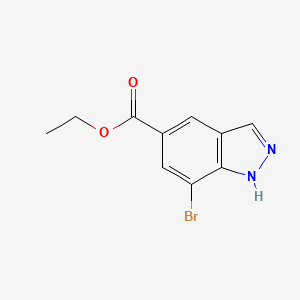
20R-Ginsenoside Rg2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20®-Ginsenoside Rg2 is a compound found in natural sources such as the roots, rhizomes, and stem-leaves of Panax ginseng . It possesses potent bioactivities and exhibits stereoselective inhibitory effects of varying degrees on the ten UGT isoenzymes . It also has a role in inhibiting hepatic glucose production in HepG2 cells .
Synthesis Analysis
Ginsenoside Re was thoroughly converted into 20(S/R)-Rg2 and their 25-OH derivatives 20(S/R)-Rf2 using Cordyceps sinensis in an optimized medium composed of 20 g L −1 glucose, 5 g L −1 ammonium sulfate, and 1 mM FeCl 3 .Molecular Structure Analysis
The molecular formula of 20®-Ginsenoside Rg2 is C42H72O13 . The molecular weight is 785.0 g/mol .Chemical Reactions Analysis
On the large scale isolation of ginsenosides, trace amount of ginsenoside-Rg2 was isolated as crystals. Three compounds, A, B, and C, were isolated from the reaction mixture on hydrolysis of ginsenoside-Rb1, Rb2, and Rc with 50% acetic acid. A was 20R-prosapogenin and it was identical with Rg3 .Physical And Chemical Properties Analysis
The isolated ginsenosides showed 100% purity when determined by the three HPLC systems. Also, the water content was found to be 0.534% for (20S)-Rg3 and 0.920% for (20R)-Rg3, meaning that the net mass balances for (20S)-Rg3 and (20R)-Rg3 were 99.466% and 99.080%, respectively .Applications De Recherche Scientifique
Neurological Disorders Treatment
Ginsenoside Rg2 has shown strong pharmacological activities in the nervous system. It has protective effects on nerve cells, improves resistance to neuronal injury, modulates neural activity, and resists cerebral ischemia/reperfusion injury . It also improves brain damage after eclampsia hemorrhage, memory, and cognitive deficits, and is used in the treatment of Alzheimer’s disease (AD) and vascular dementia . Furthermore, it alleviates anxiety, pain, and inhibits ionic-like behavior .
Alzheimer’s Disease Management
Ginsenosides Rg1 and Rg2 have been found to activate autophagy and attenuate oxidative stress in neuroblastoma cells overexpressing Aβ (1-42), a key hallmark of Alzheimer’s disease . They upregulate autophagy in neuronal cells, demonstrated by increased levels of LC3II and Beclin-1 proteins and decreased amounts of p62 . They also reduce oxidative stress sources and macromolecule oxidation, promoting NRF2 nuclear translocation and the expression of antioxidant enzymes .
Anti-Oxidative and Anti-Inflammatory Effects
Recent studies have shown that 20 (S)-ginsenoside Rg2 can block calcium channels and displays activity against free radicals . It protects cardiomyocytes from H2O2-induced injury by increasing the intracellular levels of antioxidants, reducing ROS production, and subsequent apoptosis .
Inhibition of NF-κB Signal Pathway
Studies have shown that (20S) G-Rh2 can inhibit the NF-κB signal pathway , which plays a crucial role in immune and inflammatory responses, making it a potential therapeutic target for various diseases.
Inhibition of Cell Growth and Metastasis
(20S) G-Rh2 has been found to inhibit cell growth and metastasis , suggesting its potential use in cancer treatment.
Activation of Apoptosis in Tumor Cells
(20S) G-Rh2 can activate both intrinsic (mitochondria-mediated) and extrinsic (death receptor-related) apoptosis in a series of tumor cells , indicating its potential as an anti-cancer agent.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 20®-Ginsenoside Rg2 are the silent information regulator SIRT1 and the hepatic glucose production via AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression . SIRT1 plays a crucial role in reducing oxidative stress and inflammation , while the hepatic glucose production pathway is important for the regulation of glucose metabolism .
Mode of Action
20®-Ginsenoside Rg2 interacts with its targets by inhibiting reactive oxygen species (ROS) production, increasing intracellular levels of antioxidants, and attenuating apoptosis . It also suppresses hepatic glucose production via AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression .
Biochemical Pathways
The biochemical pathways affected by 20®-Ginsenoside Rg2 include the SIRT1 signaling pathway and the AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression pathway . The downstream effects of these pathways include reduced oxidative stress and inflammation, improved post-ischemic cardiac function, decreased infarct size, and reduced apoptotic index .
Pharmacokinetics
It’s known that the compound can be thoroughly converted into 20 (s/r)-rg2 and their 25-oh derivatives 20 (s/r)-rf2 . This transformation pathway suggests that the compound undergoes significant metabolic changes in the body.
Result of Action
The molecular and cellular effects of 20®-Ginsenoside Rg2’s action include improved post-ischemic cardiac function, decreased infarct size, reduced apoptotic index, diminished expression of creatine kinase-MB, aspartate aminotransferase and lactate dehydrogenase in serum, upregulated expression of SIRT1, B-cell lymphoma-2, procaspase-3 and procaspase-9, and downregulated expression of Bax and acetyl (Ac)-p53 . It also results in reduced myocardial superoxide generation, gp91 phox expression, malondialdehyde content, cardiac pro-inflammatory markers and increased myocardial activities of superoxide dismutase, catalase and glutathione peroxidase .
Action Environment
It’s worth noting that the protective effects of 20®-ginsenoside rg2 were blocked by ex527, indicating that sirt1 signaling may be involved in the pharmacological action of 20®-ginsenoside rg2 . This suggests that the presence of certain substances in the environment (such as other drugs or inhibitors) could potentially influence the action of 20®-Ginsenoside Rg2.
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCLJAHARWNLA-RPNKVCLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)


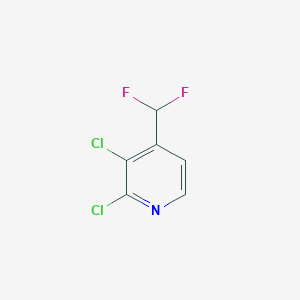
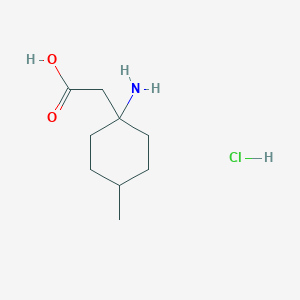
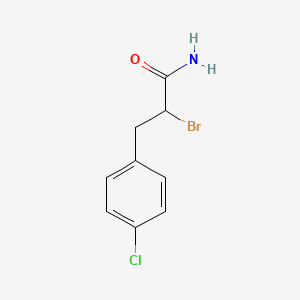
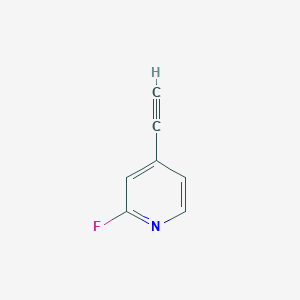
![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
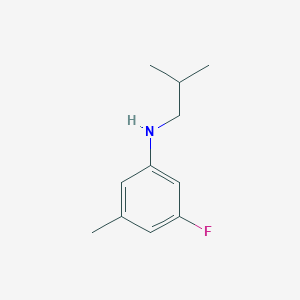
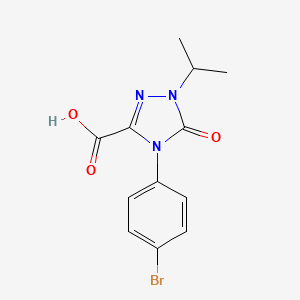
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
